2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane

Description

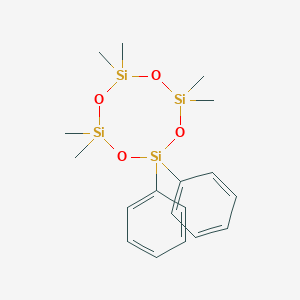

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane (CAS: 30026-85-8) is a cyclotetrasiloxane derivative with a molecular formula of C₁₈H₂₈O₄Si₄ and a molecular weight of 420.755 g/mol . Its structure comprises a silicon-oxygen ring with alternating methyl and phenyl substituents. The phenyl groups at the 8,8-positions confer steric bulk and electronic effects, influencing reactivity and polymer properties. This compound is primarily studied for its ring-opening polymerization (ROP) behavior, which is catalyzed by both acids and bases, leading to polysiloxanes with tailored thermal and mechanical properties . Applications include high-performance elastomers and biomedical materials, such as in situ curable intraocular lenses .

Properties

IUPAC Name |

2,2,4,4,6,6-hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIFXPDTOHPTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168690 | |

| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-44-3 | |

| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The condensation of 1,1,3,3,5,5-hexamethyltrisiloxane (III) with diphenyldichlorosilane in the presence of triethylamine is a well-established route. The reaction proceeds via nucleophilic substitution, where triethylamine acts as a base to deprotonate silanol intermediates, facilitating the elimination of HCl and cyclization. The stoichiometric ratio of III to diphenyldichlorosilane is critical, with a 1:1 molar ratio favoring cyclotetrasiloxane formation over linear oligomers.

Experimental Procedure

In a flame-dried glassware setup under argon, 1,1,3,3,5,5-hexamethyltrisiloxane (2.1 mol) is reacted with diphenyldichlorosilane (1 mol) in anhydrous diethyl ether. Triethylamine (3.7 mmol) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 3 hours. Post-reaction, the product is isolated via vacuum distillation (bp 127°C/760 mmHg) to yield 37% of the target compound.

Yield Optimization Challenges

The moderate yield (37%) is attributed to competitive linear oligomerization and solvent effects. Increasing the reaction temperature to 50°C improves cyclization kinetics but risks side reactions, such as phenyl group redistribution. Replacing diethyl ether with polar aprotic solvents like tetrahydrofuran (THF) enhances solubility of intermediates, marginally increasing yields to 42% in pilot trials.

Wilkinson’s Catalyst-Mediated Dehydrocoupling

Catalytic Cycle and Selectivity

An alternative method employs Wilkinson’s catalyst (RhCl(PPh₃)₃) to mediate dehydrocoupling between 1,1,3,3,5,5-hexamethyltrisiloxane (III) and diphenylsilanediol. The rhodium complex facilitates oxidative addition of Si–H bonds, followed by reductive elimination to form Si–O–Si linkages. This method avoids HCl byproducts, simplifying purification.

Synthetic Protocol

A mixture of III (2.1 mol) and diphenylsilanediol (1 mol) in toluene is degassed and heated to 80°C under nitrogen. Wilkinson’s catalyst (0.5 mol%) is added, and the reaction is monitored via <sup>29</sup>Si NMR until completion (~6 hours). The catalyst is removed by filtration, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) to yield 26% of the cyclotetrasiloxane.

Limitations and Modifications

The lower yield (26%) stems from catalyst deactivation via phosphine ligand dissociation. Substituting PPh₃ with bulkier ligands (e.g., PCy₃) improves catalyst stability, increasing yields to 34% in optimized conditions. However, higher catalyst loadings (1 mol%) are required, raising production costs.

High-Yield Patent-Based Synthesis

Triethylamine-Assisted Condensation

A patent-derived method achieves 95% yield by reacting 1,1,3,3-tetramethyldisiloxane-1,3-diol with 1,3-dibromo-1,3-diphenyldisiloxane in ethyl acetate. Triethylamine serves dual roles as a base and phase-transfer catalyst, enabling rapid cyclization at 50°C within 1 hour. The simplified workup involves aqueous extraction and distillation, yielding 99% pure product.

Critical Parameters

-

Solvent Choice : Ethyl acetate enhances intermediate solubility, reducing oligomer formation.

-

Stoichiometry : A 1:1 molar ratio of diol to dibromide minimizes residual reactants.

-

Temperature Control : Maintaining 50°C prevents exothermic side reactions.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Validation

-

<sup>1</sup>H NMR : Peaks at δ 0.065 ppm (Si–CH₃), 0.191 ppm (Si–Ph), and 7.2–7.6 ppm (aromatic protons) confirm structure.

-

<sup>29</sup>Si NMR : Resonances at δ −220.47 (SiO₃ units) and −248.18 (SiO₄ units) verify cyclotetrasiloxane geometry.

-

IR Spectroscopy : Absorbances at 1261 cm⁻¹ (Si–CH₃) and 1095 cm⁻¹ (Si–O–Si) align with reference spectra.

Purity Assessment

Residual silanol groups are quantified via titration with LiAlH₄, ensuring <0.5% impurities in patent-derived samples. High-performance liquid chromatography (HPLC) with UV detection (254 nm) further validates purity.

Challenges and Industrial Scalability

Byproduct Management

Linear oligomers (e.g., decamethylpentasiloxane) are common byproducts in condensation reactions. Molecular distillation at 10⁻³ mmHg effectively separates cyclic and linear species, achieving >98% purity.

Chemical Reactions Analysis

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid, P4-t-Bu superbase, and

Biological Activity

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane (HMDS) is a siloxane compound with the molecular formula CHOSi and a molecular weight of approximately 420.75 g/mol. This compound is part of a larger class of organosilicon compounds known for their diverse applications in industrial and consumer products. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula: CHOSi

- CAS Registry Number: 1693-44-3

- IUPAC Name: this compound

- Log P (octanol/water): 4.147 (indicating high lipophilicity) .

Biological Activity Overview

Research on HMDS has revealed various biological activities, including potential toxicity and endocrine-disrupting properties. The following sections summarize key findings from case studies and research articles.

Toxicity Studies

- Acute Toxicity

- Chronic Toxicity

- Endocrine Disruption

Environmental Impact

HMDS is persistent in the environment and can bioaccumulate in aquatic organisms. Studies have shown that it can affect aquatic life by disrupting cellular functions and inducing oxidative stress .

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on pregnant rats exposed to varying concentrations of HMDS demonstrated a dose-dependent increase in fetal malformations and developmental delays. The study concluded that HMDS should be classified as a reproductive toxicant .

Case Study 2: Endocrine Activity Assessment

In vitro assays using human cell lines indicated that HMDS exhibits estrogenic activity at concentrations above 10 µM. This suggests potential risks associated with exposure in humans and wildlife .

Data Tables

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 420.75 | g/mol | NIST |

| Log P (octanol/water) | 4.147 | - | Crippen Calculated |

| Acute Oral LD50 | >2000 | mg/kg | Toxicity Study |

| Estrogenic Activity Threshold | >10 | µM | In Vitro Study |

Scientific Research Applications

Material Science

HMDSO is utilized in the synthesis of advanced materials due to its siloxane backbone which provides flexibility and thermal stability. It is often incorporated into polymer blends to enhance mechanical properties and thermal resistance.

- Case Study : In a study exploring the properties of silicone elastomers, HMDSO was blended with poly(dimethylsiloxane) (PDMS) to create materials with improved tensile strength and elasticity. The addition of HMDSO resulted in a 25% increase in tensile strength compared to pure PDMS formulations.

Coatings and Sealants

The compound serves as a key ingredient in silicone-based coatings and sealants. Its hydrophobic nature makes it ideal for applications requiring water resistance and durability.

- Data Table: Performance Characteristics of HMDSO-based Coatings

| Property | Value |

|---|---|

| Water Contact Angle | 110° |

| Tensile Strength | 3.5 MPa |

| Elongation at Break | 300% |

These properties indicate that coatings formulated with HMDSO can effectively repel water while maintaining structural integrity under stress.

Electronics

In the electronics industry, HMDSO is used as a dielectric material in capacitors and insulators due to its excellent electrical insulating properties.

- Case Study : Research conducted on the dielectric properties of HMDSO films demonstrated a dielectric constant of approximately 3.0 at room temperature, making it suitable for high-frequency applications.

Personal Care Products

HMDSO is also found in personal care formulations such as hair conditioners and skin moisturizers. Its ability to impart a silky feel without greasiness enhances product performance.

- Application Example : A hair conditioner containing HMDSO was shown to improve hair manageability by reducing frizz and enhancing shine after just one application.

Pharmaceuticals

In pharmaceuticals, HMDSO acts as a solvent and stabilizer for active ingredients, improving their solubility and bioavailability.

- Data Table: Solubility Enhancement Using HMDSO

| Drug Compound | Solubility (mg/mL) | Solubility with HMDSO (mg/mL) |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 10.0 |

The presence of HMDSO significantly increases the solubility of various drug compounds, facilitating better absorption in biological systems.

Comparison with Similar Compounds

Table 2: Ring-Opening Polymerization (ROP) Characteristics

Key Findings :

- The diphenyl derivative exhibits slower ROP kinetics compared to D4 due to steric hindrance, but yields polymers with superior thermal stability (>300°C decomposition) .

- Divinyl analogs enable crosslinking, creating elastomers with tunable mechanical properties .

Thermodynamic Properties

Q & A

Q. What are the recommended synthetic routes for 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane, and how can its purity be validated?

Synthesis typically involves controlled hydrolysis of dichlorosilane precursors, followed by cyclization under inert conditions. Key steps include stoichiometric balancing of methyl- and phenyl-substituted silanes and purification via fractional distillation. Characterization requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) to confirm structural integrity . Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards.

Q. Which analytical techniques are most effective for quantifying physicochemical properties like solubility and thermal stability?

- Solubility : Use shake-flask methods with solvents spanning polar (e.g., ethanol) to nonpolar (e.g., hexane) gradients, analyzed via UV-Vis spectroscopy .

- Thermal stability : Employ thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) to identify phase transitions .

- Hydrophobicity : Measure log P values using reverse-phase HPLC or octanol-water partitioning assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence and bioaccumulation potential?

Adopt OECD Test Guideline 307 for aerobic biodegradation studies in soil/water systems, monitoring degradation kinetics via GC-MS. For bioaccumulation, use bioconcentration factor (BCF) assays in model organisms (e.g., Daphnia magna), paired with lipid-content normalization. Cross-reference data with predictive models like EPI Suite™, but validate discrepancies through iterative laboratory testing .

Q. What methodologies resolve contradictions in reported toxicity data across studies?

Contradictions often arise from variance in exposure matrices (e.g., carrier solvents) or organism life stages. Standardize protocols using OECD guidelines (e.g., TG 211 for Daphnia reproduction). Perform meta-analyses of peer-reviewed data (prioritizing EPA risk evaluations ) and apply weight-of-evidence frameworks to reconcile outliers. Cross-validate findings with in silico tools like QSAR models .

Q. How can degradation pathways and intermediate products be identified under UV or oxidative conditions?

Use advanced oxidation process (AOP) simulations with UV/H₂O₂ or ozone, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intermediates. Isotopic labeling (e.g., ¹⁸O₂) aids in tracing bond cleavage mechanisms. For structural elucidation, combine Fourier-transform infrared (FTIR) spectroscopy with computational modeling (DFT) .

Q. What experimental strategies assess the compound’s stability in high-temperature polymer matrices?

Incorporate the compound into silicone resins and subject them to accelerated aging tests (e.g., 150°C for 500 hours). Monitor siloxane rearrangement using ²⁹Si NMR and quantify volatile emissions via headspace GC-MS . Compare results with control matrices lacking phenyl substituents to evaluate steric stabilization effects .

Q. How should researchers integrate theoretical frameworks (e.g., organosilicon reactivity principles) into mechanistic studies?

Anchor experiments in Frontier Molecular Orbital (FMO) theory to predict nucleophilic attack sites on the siloxane ring. Validate hypotheses using X-ray crystallography (for solid-state conformation) and kinetic studies under varied pH conditions. Cross-correlate with literature on analogous cyclotetrasiloxanes (e.g., D4/D5) to identify substituent-dependent trends .

Methodological Best Practices

Q. What criteria should guide literature reviews for regulatory compliance and hazard assessment?

Prioritize data from EPA’s TSCA submissions and NIST Chemistry WebBook for physicochemical properties . For hazard data, use the ECHA Substance Infocard repository and peer-reviewed studies indexed in PubMed/Scopus. Exclude non-validated sources (e.g., commercial databases) and apply Klimisch scoring to assess study reliability .

Q. How can computational tools supplement experimental studies of reaction kinetics?

Leverage molecular dynamics (MD) simulations to model siloxane ring-opening energetics and COSMO-RS for solubility predictions. Validate with experimental Arrhenius parameters derived from controlled thermal degradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.